molecular formula C8H4BrF5 B1372207 1-Bromo-2-pentafluoroethyl-benzene CAS No. 112754-17-3

1-Bromo-2-pentafluoroethyl-benzene

Cat. No.: B1372207
CAS No.: 112754-17-3
M. Wt: 275.01 g/mol
InChI Key: OLKGHFZDSFJNBZ-UHFFFAOYSA-N
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Description

. This compound is characterized by a benzene ring substituted with a bromine atom and a pentafluoroethyl group. It is a colorless liquid that is soluble in organic solvents such as diethyl ether and chloroform .

Chemical Reactions Analysis

1-Bromo-2-pentafluoroethyl-benzene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-pentafluoroethyl-benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as a leaving group, allowing the compound to participate in various substitution reactions. The pentafluoroethyl group enhances the compound’s reactivity by stabilizing the intermediate carbocation formed during the reaction .

Comparison with Similar Compounds

1-Bromo-2-pentafluoroethyl-benzene can be compared with other halogenated benzene derivatives such as bromobenzene, fluorobenzene, and chlorobenzene . Unlike these simpler halogenated benzenes, this compound contains a pentafluoroethyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in applications requiring high chemical stability .

Similar Compounds

  • Bromobenzene (C6H5Br)
  • Fluorobenzene (C6H5F)
  • Chlorobenzene (C6H5Cl)
  • Iodobenzene (C6H5I)

Properties

IUPAC Name

1-bromo-2-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-6-4-2-1-3-5(6)7(10,11)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKGHFZDSFJNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674195
Record name 1-Bromo-2-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112754-17-3
Record name 1-Bromo-2-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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